

# 8-Bromooct-1-yne: A Versatile Linker for Advanced Organic Synthesis

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## Compound of Interest

Compound Name: 8-Bromooct-1-yne

Cat. No.: B1626143

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**8-Bromooct-1-yne** is a valuable bifunctional linker in organic synthesis, featuring a terminal alkyne and a primary alkyl bromide. This orthogonal arrangement of reactive groups allows for sequential and selective modifications, making it an ideal building block for the construction of complex molecular architectures. Its eight-carbon chain provides spatial separation between conjugated moieties, a critical feature in the design of bioactive molecules and functional materials. These application notes provide an overview of the key applications of **8-bromooct-1-yne**, accompanied by detailed experimental protocols for its use in Sonogashira coupling, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry, and the synthesis of Proteolysis Targeting Chimeras (PROTACs) and fluorescent probes.

## Key Applications

The dual functionality of **8-bromooct-1-yne** is exploited in a variety of synthetic transformations to construct intricate molecular frameworks. Key applications include:

- **Cross-Coupling Reactions:** The terminal alkyne readily participates in metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.

- Click Chemistry: The alkyne moiety is a key component in 1,3-dipolar cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form stable triazole rings.<sup>[1]</sup>
- PROTAC Linkers: In medicinal chemistry, the linear chain of **8-bromooct-1-yne** is utilized as a linker to connect a target protein-binding ligand (warhead) and an E3 ligase-recruiting ligand in the synthesis of PROTACs. The linker's length and composition are critical for the efficacy of the resulting PROTAC.<sup>[2][3]</sup>
- Synthesis of Fluorescent Probes: The alkyne group can be coupled with fluorescent dyes, while the bromide allows for conjugation to biomolecules or other substrates, enabling the creation of targeted fluorescent probes for imaging applications.
- Surface Modification: The alkyne or bromide can be used to anchor molecules to surfaces, allowing for the functionalization of materials.

## Physicochemical Properties of 8-Bromooct-1-yne

A summary of the key physicochemical properties of **8-bromooct-1-yne** is provided in the table below.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>13</sub> Br	<sup>[4]</sup>
Molecular Weight	189.09 g/mol	<sup>[4]</sup>
Boiling Point	201.5±23.0 °C (Predicted)	
Density	1.200±0.06 g/cm <sup>3</sup> (Predicted)	
LogP	2.965	
CAS Number	81216-13-9	

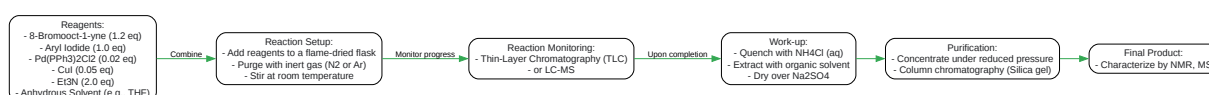
## Experimental Protocols

### Sonogashira Coupling of 8-Bromooct-1-yne with an Aryl Halide

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Reaction Scheme:

Experimental Workflow Diagram:



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Experimental workflow for the Sonogashira coupling reaction.

Detailed Protocol:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl iodide (1.0 mmol), **8-bromooct-1-yne** (1.2 mmol, 1.2 eq), bis(triphenylphosphine)palladium(II) dichloride ( $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ , 0.02 mmol, 2 mol%), and copper(I) iodide ( $\text{CuI}$ , 0.05 mmol, 5 mol%).
- Add anhydrous, degassed solvent (e.g., tetrahydrofuran or dimethylformamide, 10 mL) followed by triethylamine ( $\text{Et}_3\text{N}$ , 2.0 mmol, 2.0 eq).
- Stir the reaction mixture at room temperature.
- Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).

- Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
- Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Representative Data (for a similar reaction):

The following table summarizes representative quantitative data for a Sonogashira coupling reaction between a terminal alkyne and an aryl iodide. Actual yields and spectroscopic data will vary depending on the specific substrates and reaction conditions.

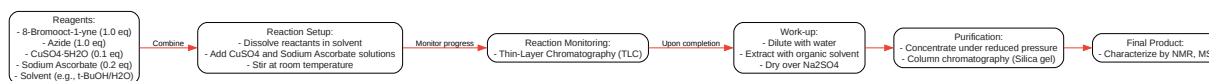
Parameter	Value	Reference
Yield	70-90%	
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz) δ (ppm)	7.55-7.30 (m, Ar-H), 2.45 (t, J = 7.2 Hz, 2H, -C≡C-CH <sub>2</sub> -), 2.20 (t, J = 7.0 Hz, 2H, -CH <sub>2</sub> -Br), 1.95-1.25 (m, 8H, alkyl chain)	
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz) δ (ppm)	132-128 (Ar-C), 91.0 (-C≡C-Ar), 80.5 (Br-(CH <sub>2</sub> ) <sub>6</sub> -C≡C-), 33.5 (-CH <sub>2</sub> -Br), 32.5, 28.5, 28.0, 27.5, 19.5 (alkyl chain)	
MS (ESI)	m/z calculated for C <sub>14</sub> H <sub>17</sub> Br [M+H] <sup>+</sup> , found [M+H] <sup>+</sup>	

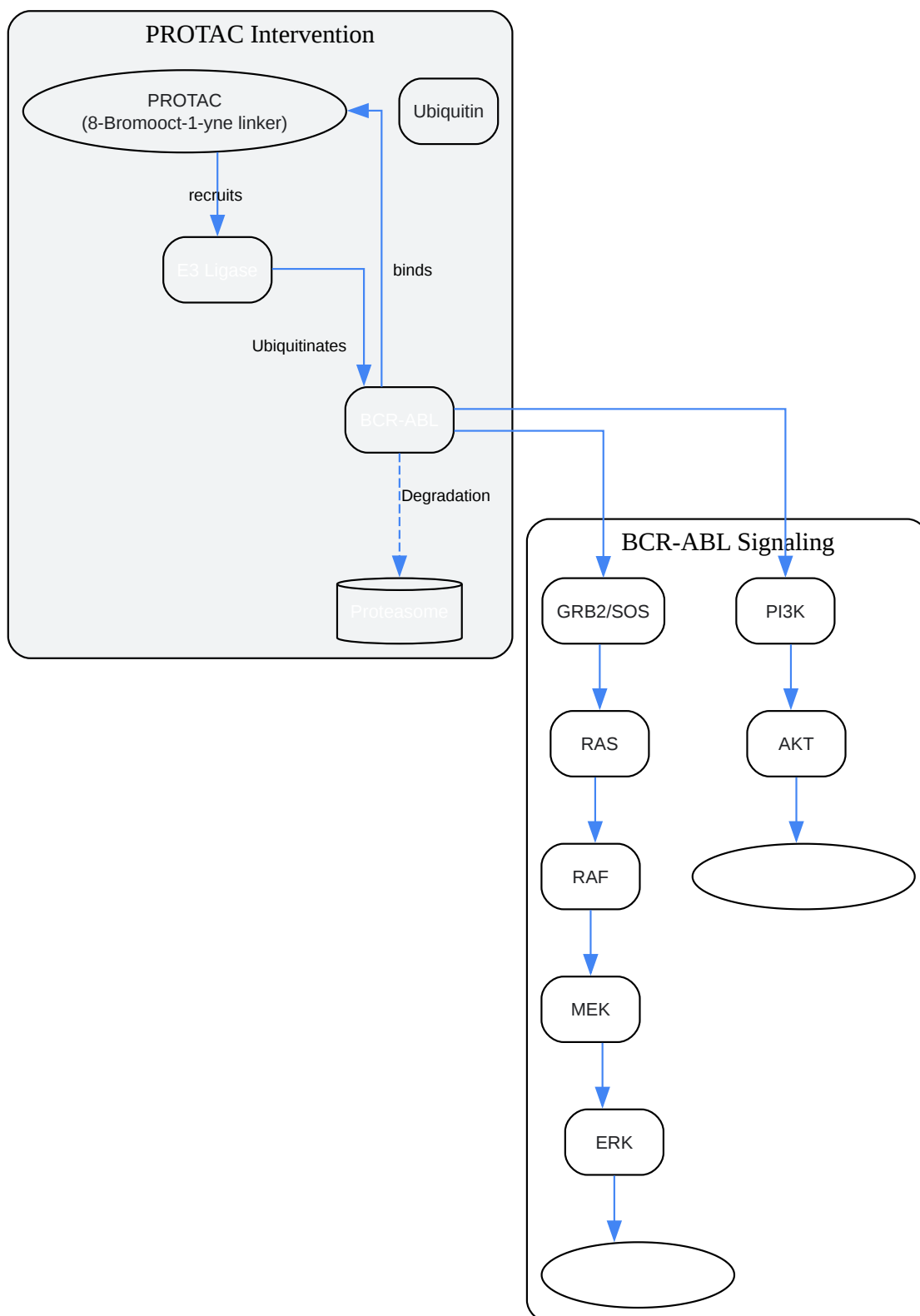
## Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

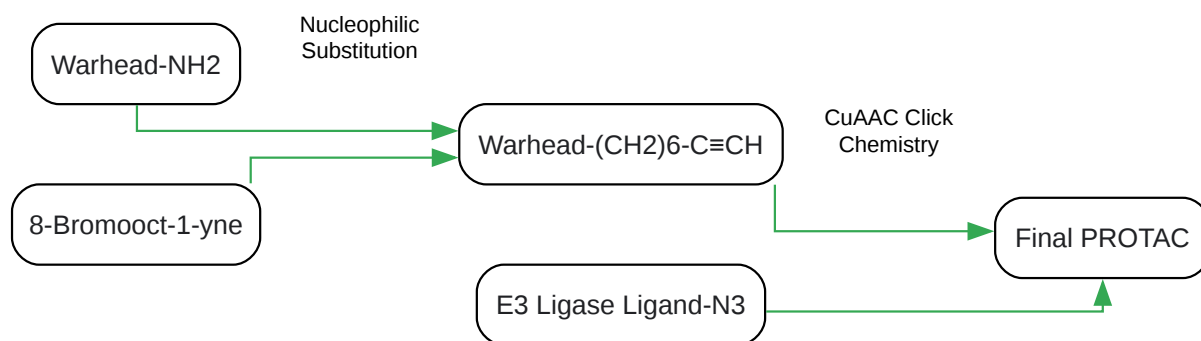
The CuAAC reaction is a highly efficient and regioselective method for forming a 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne. This "click" reaction is widely used in bioconjugation, drug discovery, and materials science.

Reaction Scheme:

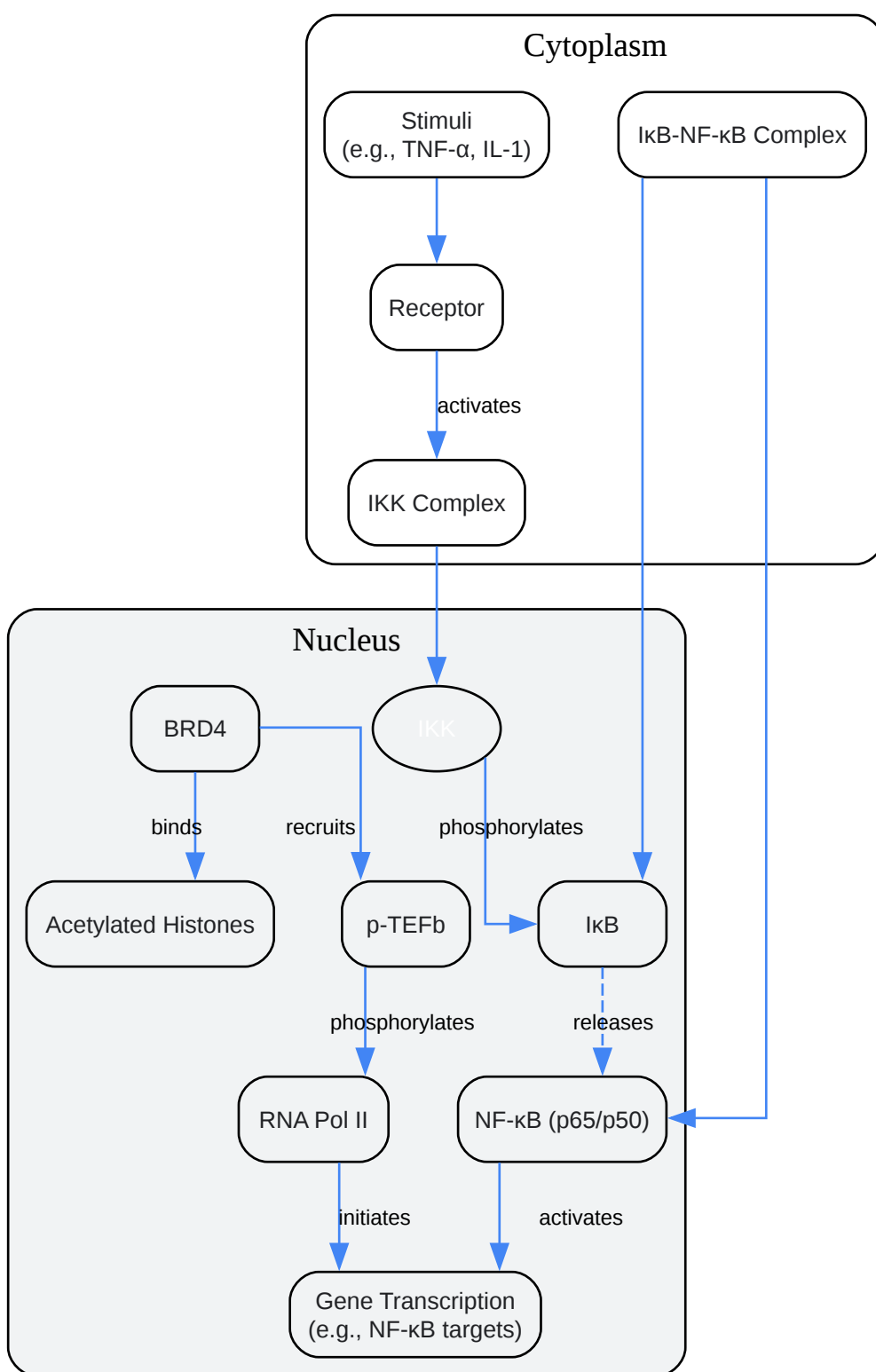
Experimental Workflow Diagram:











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